molecular formula C5H10ClF2N B2542501 [1-(Difluoromethyl)cyclopropyl]methanamine CAS No. 1785097-21-3

[1-(Difluoromethyl)cyclopropyl]methanamine

Cat. No.: B2542501
CAS No.: 1785097-21-3
M. Wt: 157.59 g/mol
InChI Key: JPIYMTYVIMQJQU-UHFFFAOYSA-N
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Description

[1-(Difluoromethyl)cyclopropyl]methanamine is a cyclopropane-containing amine derivative characterized by a difluoromethyl group attached to the cyclopropane ring. Its molecular formula is C₅H₉F₂N, with a molecular weight of 133.13 g/mol (). The compound’s SMILES notation (C1CC1(CN)C(F)F) and InChI key (GCHHPGOTSNXFSB-UHFFFAOYSA-N) confirm its bicyclic structure and stereoelectronic properties (). The presence of fluorine enhances bioavailability and metabolic stability, as fluorinated groups reduce amine basicity and improve membrane permeability ().

This compound is synthesized via reductive amination or fragment-based approaches, as exemplified in its use to prepare BACE1 inhibitors (). Its structural rigidity from the cyclopropane ring and fluorine-driven polarity make it a valuable scaffold in medicinal chemistry.

Properties

CAS No.

1785097-21-3

Molecular Formula

C5H10ClF2N

Molecular Weight

157.59 g/mol

IUPAC Name

[1-(difluoromethyl)cyclopropyl]methanamine;hydrochloride

InChI

InChI=1S/C5H9F2N.ClH/c6-4(7)5(3-8)1-2-5;/h4H,1-3,8H2;1H

InChI Key

JPIYMTYVIMQJQU-UHFFFAOYSA-N

SMILES

C1CC1(CN)C(F)F

Canonical SMILES

C1CC1(CN)C(F)F.Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Difluoromethyl)cyclopropyl]methanamine typically involves the introduction of the difluoromethyl group onto a cyclopropyl ring followed by the addition of a methanamine group. One common method involves the reaction of cyclopropylmethanamine with a difluoromethylating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium complexes to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including distillation and recrystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: [1-(Difluoromethyl)cyclopropyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The amine group in the compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylcyclopropyl ketones, while reduction can produce difluoromethylcyclopropyl alcohols.

Scientific Research Applications

Chemistry: In chemistry, [1-(Difluoromethyl)cyclopropyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme mechanisms or as a precursor for the synthesis of biologically active compounds.

Medicine: In the field of medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific molecular pathways.

Industry: Industrially, the compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [1-(Difluoromethyl)cyclopropyl]methanamine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The cyclopropyl ring provides structural rigidity, which can influence the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents on the cyclopropane ring or amine side chains (Table 1).

Table 1: Structural Comparison of Cyclopropane Methanamine Derivatives

Compound Name Substituents on Cyclopropane Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference IDs
[1-(Difluoromethyl)cyclopropyl]methanamine -CH₂NH₂, -CF₂H C₅H₉F₂N 133.13 BACE1 inhibitor intermediate
1-(3-Chlorophenyl)cyclopropyl)methanamine -CH₂NH₂, 3-Cl-C₆H₄ C₁₀H₁₁ClN 180.65 Intermediate for guanidine derivatives
1-[4-(Trifluoromethyl)phenyl]cyclopropyl]methanamine -CH₂NH₂, 4-CF₃-C₆H₄ C₁₁H₁₂F₃N 215.21 High lipophilicity; storage-sensitive
1-{1-[3-(Difluoromethoxy)phenyl]cyclopropyl}methanamine -CH₂NH₂, 3-OCHF₂-C₆H₄ C₁₁H₁₄F₂NO 214.23 Irritant; used in kinase inhibitors
(+)-40 (Serotonin receptor ligand) -CH₂NH-(2-methoxybenzyl), 2-allyloxy-5-F-C₆H₃ C₂₂H₂₆FNO₂ 363.45 5-HT2C receptor modulation
ALK Inhibitor 40 () -CH₂NH₂, 2,4-diF-C₆H₃, pyrazolyl-phenoxy C₂₁H₁₈F₅N₃O 435.39 ALK inhibition (38% yield)

Key Observations :

  • Fluorine substituents (e.g., -CF₂H, -CF₃) enhance metabolic stability and reduce basicity compared to non-fluorinated analogs ().
  • Bulkier groups (e.g., 4-CF₃-C₆H₄) increase lipophilicity but may reduce solubility ().

Key Observations :

  • Reductive amination (NaBH₄/NaBH(OAc)₃) is widely used but yields vary with steric hindrance (e.g., 38% for ALK inhibitor vs. 86% for BACE1 precursor).
  • Chlorophenyl derivatives require HPLC purification, reducing scalability ().

Physicochemical and Pharmacological Profiles

Physicochemical Properties :

  • LogP : Fluorinated analogs (e.g., this compound) have lower LogP values than trifluoromethyl derivatives, improving aqueous solubility ().
  • NMR Data : Cyclopropane protons resonate at δ 0.8–1.5 ppm, while difluoromethyl groups show characteristic ¹⁹F signals near δ -120 ppm ().

Biological Activity

[1-(Difluoromethyl)cyclopropyl]methanamine is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of a cyclopropyl ring and a difluoromethyl group, offers a promising scaffold for drug development and various research applications.

  • Molecular Formula : C5_5H8_8F2_2N
  • Molecular Weight : 135.13 g/mol
  • CAS Number : 84716030

The difluoromethyl group is known to enhance lipophilicity and can influence the interaction of the compound with biological targets, making it an interesting candidate for further investigation in pharmacology and biochemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. As an amine derivative, it may serve as a ligand for various biological targets, modulating their activity and influencing cellular pathways. The exact mechanisms remain under investigation but are hypothesized to involve:

  • Receptor Binding : The compound may bind to neurotransmitter receptors or other protein targets, affecting signal transduction.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways could lead to therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing difluoromethyl groups. For instance, derivatives of isoferulic acid with difluoromethyl substituents showed enhanced antibacterial activity against Mycobacterium smegmatis, indicating that the difluoromethyl moiety can significantly improve selectivity and potency against specific bacterial strains .

CompoundTarget OrganismMIC (µg/mL)Cytotoxicity (HepG2 Cells)
11bM. smegmatis8Negligible
11gM. smegmatis8Negligible
13cShigella boydiiModerateActive

This table illustrates the minimum inhibitory concentrations (MIC) for selected compounds, showcasing the efficacy of difluoromethylated derivatives against various pathogens.

Case Studies

  • Antiparasitic Activity : A study focusing on dihydroquinazolinone derivatives indicated that structural modifications, including the incorporation of polar functionalities, improved both aqueous solubility and metabolic stability while maintaining antiparasitic activity . Although not directly related to this compound, these findings suggest that similar modifications could enhance its biological profile.
  • Pharmacokinetic Profile : Research into similar difluoromethyl compounds has shown that they can exhibit favorable pharmacokinetic properties, such as improved absorption and distribution due to their lipophilic nature. This characteristic is crucial for developing effective therapeutic agents.

Applications in Medicinal Chemistry

The potential applications of this compound in medicinal chemistry are extensive:

  • Drug Development : Its unique structure makes it a valuable building block for synthesizing novel pharmaceuticals targeting various diseases.
  • Research Tool : As a research chemical, it can be utilized to explore biological pathways and mechanisms involving amine interactions.

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